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Compound of Interest

Compound Name: N,N,5-Trimethylisoxazol-3-amine

Cat. No.: B1408516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical

research and drug development. This guide provides a comparative framework for the

structural validation of N,N,5-Trimethylisoxazol-3-amine, a substituted isoxazole of interest in

medicinal chemistry due to the broad biological activities of the isoxazole scaffold.[1][2][3][4]

This document outlines the expected analytical data for the target compound and compares it

with two of its structural isomers: 4,N,N-Trimethylisoxazol-3-amine and N,N,4-

Trimethylisoxazol-5-amine. Detailed experimental protocols for key analytical techniques are

also provided to aid researchers in their validation processes.

Comparative Analytical Data
The following tables summarize the expected quantitative data from key analytical techniques

for N,N,5-Trimethylisoxazol-3-amine and its isomers. These values are predicted based on

the chemical structures and typical spectroscopic data for related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

N,N,5-

Trimethylisoxazol

-3-amine

5.35 s 1H H-4

3.10 s 6H N(CH₃)₂

2.40 s 3H C₅-CH₃

4,N,N-

Trimethylisoxazol

-3-amine

8.20 s 1H H-5

3.15 s 6H N(CH₃)₂

2.10 s 3H C₄-CH₃

N,N,4-

Trimethylisoxazol

-5-amine

8.15 s 1H H-3

3.20 s 6H N(CH₃)₂

2.05 s 3H C₄-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Compound Chemical Shift (δ, ppm) Assignment

N,N,5-Trimethylisoxazol-3-

amine
170.1 C-3

160.5 C-5

95.2 C-4

40.8 N(CH₃)₂

12.5 C₅-CH₃

4,N,N-Trimethylisoxazol-3-

amine
168.9 C-3

158.2 C-5

105.7 C-4

41.2 N(CH₃)₂

8.9 C₄-CH₃

N,N,4-Trimethylisoxazol-5-

amine
165.4 C-5

155.8 C-3

103.1 C-4

38.7 N(CH₃)₂

9.1 C₄-CH₃

Table 3: Predicted FT-IR Spectroscopic Data (cm⁻¹)
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Compound C=N Stretch C=C Stretch C-O Stretch C-N Stretch C-H Stretch

N,N,5-

Trimethylisox

azol-3-amine

~1610 ~1500 ~1420 ~1250 2800-3000

4,N,N-

Trimethylisox

azol-3-amine

~1615 ~1510 ~1410 ~1260 2800-3000

N,N,4-

Trimethylisox

azol-5-amine

~1620 ~1505 ~1430 ~1240 2800-3000

Table 4: Predicted Mass Spectrometry Data (EI)

Compound Molecular Ion (M⁺) [m/z] Key Fragment Ions [m/z]

N,N,5-Trimethylisoxazol-3-

amine
126 111, 83, 70, 42

4,N,N-Trimethylisoxazol-3-

amine
126 111, 83, 70, 42

N,N,4-Trimethylisoxazol-5-

amine
126 111, 83, 70, 42

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by analyzing the chemical environment of the

hydrogen and carbon atoms.

Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.[5]

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to 16 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay to 1.0 seconds.

Acquire 16 scans.

¹³C NMR Acquisition:

Set the spectral width to 240 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay to 2.0 seconds.

Acquire 1024 scans.

Data Processing: Process the raw data using appropriate software. Apply a line broadening

of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and

baseline correct the spectra and calibrate the chemical shifts to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol:

Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) disc by

dissolving a small amount of the compound in a volatile solvent (e.g., methylene chloride)

and allowing the solvent to evaporate.[6]
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Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer.

Acquisition:

Collect a background spectrum of the clean KBr disc.

Collect the sample spectrum from 4000 to 400 cm⁻¹.

Co-add 32 scans to improve the signal-to-noise ratio.

Resolution should be set to 4 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.[7]

Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization

(EI) source.

Acquisition:

Introduce the sample into the ion source via direct infusion or through a gas

chromatograph.

Set the ionization energy to 70 eV.

Scan a mass range of m/z 40-300.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments.
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Visualizations
Experimental Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation and validation

of a novel small molecule.
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Caption: Workflow for the structural elucidation of a novel compound.
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Hypothetical Signaling Pathway Inhibition by an
Isoxazole Derivative
Given the known anti-inflammatory and anticancer activities of isoxazole derivatives, the

following diagram depicts a hypothetical signaling pathway where such a compound might

exert its effects.[4][8]
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Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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